- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

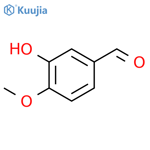

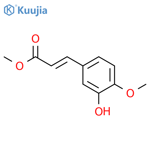

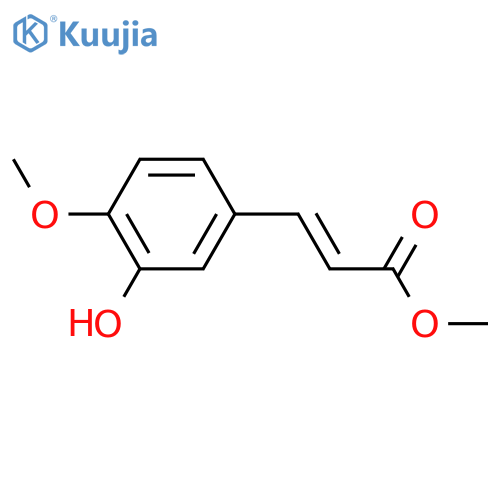

97966-29-5 structure

Nome do Produto:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

N.o CAS:97966-29-5

MF:C11H12O4

MW:208.210583686829

CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- Methyl (E)-3'-hydroxy-4'-methoxycinnamate

- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester

- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

- isoferulic acid methyl ester

- METHYL ISOFERULATE

- FERULIC ACID METHYL ESTER

- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)

- Methyl (E)-3′-hydroxy-4′-methoxycinnamate

-

- Inchi: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

- Chave InChI: JTLOUXXZZFFBBW-GQCTYLIASA-N

- SMILES: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

Propriedades Computadas

- Massa Exacta: 208.07400

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 4

Propriedades Experimentais

- Cor/Forma: Powder

- Densidade: 1.204

- Ponto de Fusão: 119-120 ºC

- Ponto de ebulição: 370 ºC

- Ponto de Flash: 145 ºC

- PSA: 55.76000

- LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | H946035-5g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 5g |

$638.00 | 2023-05-18 | ||

| TRC | H946035-25g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 25g |

$2061.00 | 2023-05-18 | ||

| TRC | H946035-10g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 10g |

$1034.00 | 2023-05-18 | ||

| TRC | H946035-1g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 1g |

$173.00 | 2023-05-18 |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux

Referência

Método de produção 2

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

Referência

- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease, ChemMedChem, 2020, 15(13), 1187-1199

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

Referência

- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

Método de produção 4

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux

Referência

- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization, Nature Communications, 2020, 11(1),

Método de produção 5

Condições de reacção

1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux

Referência

- Catalytic enamines from dialkylamide-dialkylacetals, Tetrahedron Letters, 2012, 53(20), 2537-2539

Método de produção 6

Condições de reacção

1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt

Referência

- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096, Biotechnology Progress, 2013, 29(4), 924-932

Método de produção 7

Condições de reacção

1.1 Solvents: Dichloromethane ; 18 h, reflux

Referência

- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy, Angewandte Chemie, 2014, 53(49), 13498-13501

Método de produção 8

Condições de reacção

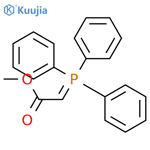

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

Referência

- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

Método de produção 9

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux

Referência

- Synthesis and anticancer activities of glycyrrhetinic acid derivatives, Molecules, 2016, 21(2),

Método de produção 10

Condições de reacção

1.1 Catalysts: Sulfuric acid ; 4 h, reflux

Referência

- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C

Referência

- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction, Letters in Organic Chemistry, 2007, 4(6), 384-387

Método de produção 12

Condições de reacção

1.1 Solvents: Benzene

Referência

- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

Método de produção 13

Condições de reacção

1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt

Referência

- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates, Phosphorus, 2005, 180(9), 2149-2153

Método de produção 14

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt

Referência

- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect, European Journal of Medicinal Chemistry, 2019, 183,

Método de produção 15

Condições de reacção

1.1 3 min

Referência

- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates, Organic Preparations and Procedures International, 2005, 37(3), 286-290

Método de produção 16

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Referência

- Design, synthesis and antitumor evaluation of novel celastrol derivatives, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

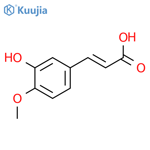

- Isoferulic acid

- 3-Hydroxy-4-methoxycinnamic Acid

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

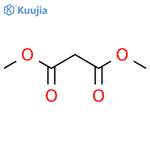

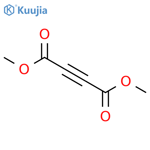

- 1,4-dimethyl but-2-ynedioate

- Isovanillin

- Dimethyl malonate

- (Carbomethoxymethylene)triphenylphosphorane

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Literatura Relacionada

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos Ácidos cinâmicos e derivados ácidos coumaricos e derivados

- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketídeos Ácidos cinâmicos e derivados Ácidos cinâmicos hidróxicos e derivados ácidos coumaricos e derivados

97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester) Produtos relacionados

- 907986-71-4(2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one)

- 2228245-90-5(2,2-dimethyl-3-(1H-pyrrol-2-yl)propan-1-ol)

- 154641-99-3(Benzenesulfonyl fluoride, 4-fluoro-2-methyl-)

- 1105224-60-9(methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate)

- 1042780-11-9((5-methyl-1,2-oxazol-3-yl)methanesulfonamide)

- 920966-01-4(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile,4-chloro-1-[tris(1-methylethyl)silyl]-)

- 1326714-13-9(1-(Methylsulfonyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine)

- 1153149-46-2(2-{2-[(thian-4-yl)amino]ethoxy}ethan-1-ol)

- 1797560-90-7(KLJWDTBTJQKIRK-UHFFFAOYSA-N)

- 1177093-01-4(Ethyl 6-Phenylimidazo2,1-b1,3thiazole-2-carboxylate Hydrobromide)

Fornecedores recomendados

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

pengshengyue

Membro Ouro

CN Fornecedor

A granel